molecular formula C14H12BrN5 B180047 N4-(3-bromophenyl)quinazoline-4,6,7-triamine CAS No. 169205-87-2

N4-(3-bromophenyl)quinazoline-4,6,7-triamine

Número de catálogo: B180047
Número CAS: 169205-87-2
Peso molecular: 330.18 g/mol
Clave InChI: ADXSZLCTQCWMTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

N4-(3-bromophenyl)quinazoline-4,6,7-triamine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anticancer Activity

N4-(3-bromophenyl)quinazoline-4,6,7-triamine has been investigated for its anticancer properties, particularly as an inhibitor of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A549) cells, making them promising candidates for further development in cancer therapy .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameTarget Cancer Cell LineIC50 (μM)
This compoundMCF-7TBD
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesA5490.096
Dual EGFR/HER2 inhibitorsMCF-72.49

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Quinazoline derivatives have been shown to inhibit inflammatory pathways and exhibit significant activity against various models of inflammation. For example, certain derivatives have been reported to reduce edema in vivo, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

Compound NameModelInhibition (%)
This compoundEdema ModelTBD
4-amino quinazoline derivativesInflammation Model16.3 - 36.3

Antiviral Activity

Recent studies have indicated that quinazoline derivatives exhibit antiviral properties against various viruses. Some compounds have shown substantial effectiveness against influenza and hepatitis C virus (HCV), suggesting that this compound may also possess similar antiviral capabilities .

Table 3: Antiviral Activity of Quinazoline Derivatives

Compound NameVirus TypeEC50 (μM)
This compoundHCV NS3-4AproTBD
Other quinazoline analogsInfluenza Virus<10

Antidiabetic Potential

Quinazoline derivatives have been explored for their antidiabetic properties as well. Certain compounds have exhibited inhibitory activity against enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism. This suggests that this compound could be further investigated for its potential in managing diabetes .

Table 4: Antidiabetic Activity of Quinazoline Derivatives

Compound NameTarget EnzymeInhibition (%)
This compoundAlpha-amylase/Alpha-glucosidaseTBD

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Comparación Con Compuestos Similares

N4-(3-bromophenyl)quinazoline-4,6,7-triamine can be compared with other quinazoline derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects .

Actividad Biológica

N4-(3-bromophenyl)quinazoline-4,6,7-triamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, and other medicinal properties.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a bromophenyl group. The presence of multiple amine groups enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

C13H10BrN5\text{C}_{13}\text{H}_{10}\text{Br}\text{N}_5

1. Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. This compound has shown promising results against various bacterial strains.

  • Mechanism of Action : The compound is believed to inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition disrupts DNA synthesis in bacteria, leading to cell death.
  • Efficacy : In vitro studies have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis2
Streptococcus pneumoniae1

2. Anticancer Activity

The quinazoline scaffold has been recognized for its anticancer properties. Studies indicate that this compound may possess significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Notable tests include MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells. For example, it demonstrated an IC50 value of approximately 0.5 µM against K562 leukemia cells .
Cancer Cell LineIC50 (µM)
MCF-70.096
A5492.09
K5620.5

3. Other Pharmacological Activities

Beyond antibacterial and anticancer properties, quinazoline derivatives are noted for a variety of other biological activities:

  • Antifungal Activity : Some studies have shown effectiveness against fungal strains such as Candida albicans.
  • Antimalarial Activity : Certain analogs have demonstrated activity against malaria parasites by targeting metabolic pathways unique to these organisms .
  • Anti-inflammatory Effects : Quinazolines have also been investigated for their potential to reduce inflammation in various models.

Case Studies and Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the bioactivity of quinazoline derivatives.

  • Study on Antibacterial Activity : A recent study synthesized several derivatives of quinazolines and evaluated their activity against resistant bacterial strains like MRSA. The presence of specific substituents was found to enhance selectivity towards bacterial enzymes .
  • Anticancer Research : In a comparative study, this compound was compared with other known anticancer agents. It showed comparable or superior efficacy against selected cancer cell lines .

Propiedades

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5/c15-8-2-1-3-9(4-8)20-14-10-5-11(16)12(17)6-13(10)18-7-19-14/h1-7H,16-17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXSZLCTQCWMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257447
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-87-2
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169205-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)quinazoline-4,6,7-triamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169205872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-(3-Bromophenyl)-4,6,7-quinazolinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-BROMOPHENYL)QUINAZOLINE-4,6,7-TRIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72M7S95J3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Iron dust reduction of 7-amino-4-(3-bromoanilino)-6-nitroquinazoline (0.5 g, 1.4 mmol) in 65% aqueous EtOH containing sufficient aqueous HCl to ensure solubility gives 4-(3-bromoanilino)-6,7-diaminoquinazoline (0.30 g, 65%). 1H NMR (DMSO) δ9.14 (1H, s), 8.27 (1H, s), 8.23 (1H, brs), 7.85 (1H, d, J=8.0 Hz), 7.31-7.14 (2H, m), 7.29 (1H, s), 6.79 (1H, s), 5.73 (2H, brs), 5.13 (2H, brs).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.